molecular formula C10H12N2O B2923411 1-ethyl-2-methyl-1H-benzimidazol-5-ol CAS No. 82612-27-9

1-ethyl-2-methyl-1H-benzimidazol-5-ol

Cat. No. B2923411
CAS RN: 82612-27-9
M. Wt: 176.219
InChI Key: NYOHOCQIVJTLKT-UHFFFAOYSA-N
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Description

“1-ethyl-2-methyl-1H-benzimidazol-5-ol” is a chemical compound with the linear formula C10 H12 N2 O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

Benzimidazole derivatives are synthesized by researchers due to their diverse biological and clinical applications . The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid .


Molecular Structure Analysis

The molecular structure of “1-ethyl-2-methyl-1H-benzimidazol-5-ol” is represented by the InChI code: 1S/C10H12N2O/c1-3-12-7(2)11-9-6-8(13)4-5-10(9)12/h4-6,13H,3H2,1-2H3 . This indicates that the compound has a benzimidazole core with ethyl and methyl groups attached.


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . They are also used as corrosion inhibitors .

properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-12-7(2)11-9-6-8(13)4-5-10(9)12/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOHOCQIVJTLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-methyl-1H-benzimidazol-5-ol

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